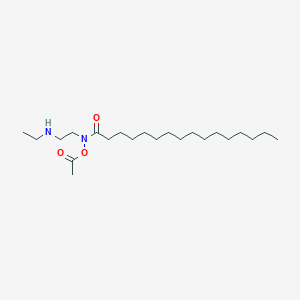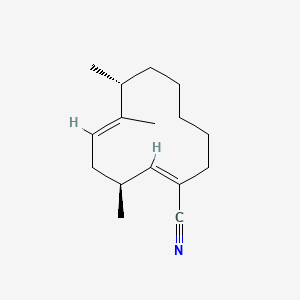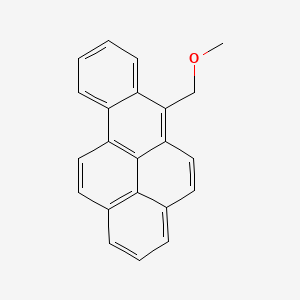
6-(Methoxymethyl)benzo(a)pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methoxymethyl)benzo(a)pyrene is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound features a methoxymethyl group attached to the sixth position of the benzo(a)pyrene structure, which consists of five fused aromatic rings. Benzo(a)pyrene and its derivatives are significant in environmental and health sciences due to their presence in fossil fuels, tobacco smoke, and grilled foods .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)benzo(a)pyrene typically involves the functionalization of the benzo(a)pyrene core. One common method is the electrophilic aromatic substitution, where a methoxymethyl group is introduced at the sixth position of the benzo(a)pyrene molecule. This can be achieved using methoxymethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-(Methoxymethyl)benzo(a)pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Reduced PAH derivatives.
Substitution: Various substituted benzo(a)pyrene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Methoxymethyl)benzo(a)pyrene has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and transformation of PAHs.
Biology: Investigated for its interactions with biological macromolecules like DNA and proteins.
Medicine: Studied for its potential role in carcinogenesis and as a biomarker for exposure to PAHs.
Industry: Utilized in the development of materials with specific electronic and photophysical properties
Mecanismo De Acción
The mechanism of action of 6-(Methoxymethyl)benzo(a)pyrene involves its metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutations and carcinogenesis. The compound is metabolized by cytochrome P450 enzymes to form benzo(a)pyrene diol epoxide, which can bind to DNA and cause genotoxic effects. The aryl hydrocarbon receptor (AhR) pathway is also involved in mediating the toxicological effects of this compound .
Comparación Con Compuestos Similares
Similar Compounds
Benzo(a)pyrene: The parent compound without the methoxymethyl group.
6-Methoxybenzo(a)pyrene: Similar structure but with a methoxy group instead of methoxymethyl.
6-Hydroxybenzo(a)pyrene: Contains a hydroxyl group at the sixth position.
Uniqueness
6-(Methoxymethyl)benzo(a)pyrene is unique due to the presence of the methoxymethyl group, which influences its chemical reactivity and biological interactions. This modification can alter the compound’s metabolic pathways and its ability to form DNA adducts, making it a valuable compound for studying the effects of structural changes on PAH toxicity .
Propiedades
Número CAS |
56558-24-8 |
|---|---|
Fórmula molecular |
C22H16O |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
6-(methoxymethyl)benzo[a]pyrene |
InChI |
InChI=1S/C22H16O/c1-23-13-20-17-8-3-2-7-16(17)18-11-9-14-5-4-6-15-10-12-19(20)22(18)21(14)15/h2-12H,13H2,1H3 |
Clave InChI |
QLNCPROMPVFEQG-UHFFFAOYSA-N |
SMILES canónico |
COCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C5=CC=CC=C51 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


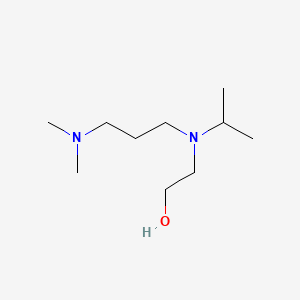
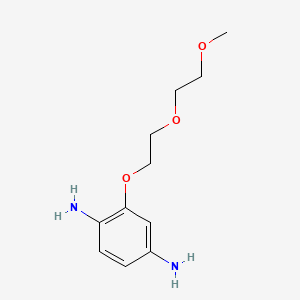
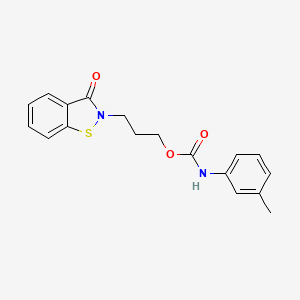

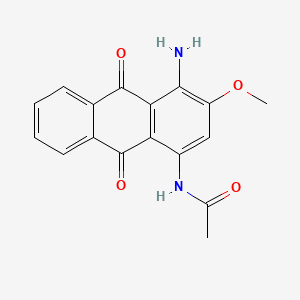


![9-[2-(2-Methoxyethoxy)ethoxy]-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12684563.png)
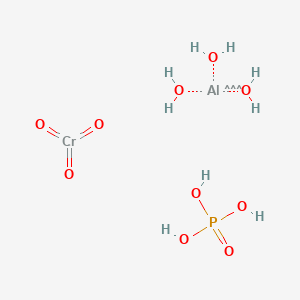
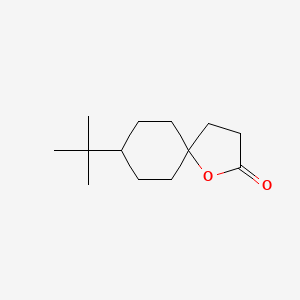
![2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol](/img/structure/B12684598.png)

